molecular formula C7H11NS B6155304 2-(4-methylthiophen-2-yl)ethan-1-amine CAS No. 1176416-35-5

2-(4-methylthiophen-2-yl)ethan-1-amine

Cat. No. B6155304
CAS RN: 1176416-35-5
M. Wt: 141.2
InChI Key:
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Description

2-(4-methylthiophen-2-yl)ethan-1-amine, also known as 4-methylthioamphetamine (MTA), is an amphetamine analog and a substituted phenethylamine. It is a widely used research chemical, with many studies conducted on its effects and applications. MTA has a wide range of scientific research applications, from biochemical and physiological studies to the study of drug addiction. MTA has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

MTA has a wide range of scientific research applications, from biochemical and physiological studies to the study of drug addiction. It has been used to study the effects of amphetamine analogs on the brain, as well as the effects of drugs on behavior. MTA has also been used to study the effects of drugs on the cardiovascular system and to study the pharmacokinetics of drugs. Additionally, it has been used to study the effects of drugs on the immune system, as well as the effects of drugs on the metabolism.

Mechanism of Action

MTA acts as a stimulant and a monoamine releaser. It binds to the dopamine transporter and the norepinephrine transporter, increasing the levels of these neurotransmitters in the brain. Additionally, MTA increases the levels of serotonin and glutamate in the brain. MTA also increases the levels of cyclic AMP in the brain, which stimulates the release of dopamine and norepinephrine.
Biochemical and Physiological Effects
MTA has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, as well as increasing the levels of serotonin and glutamate. MTA has also been shown to increase the levels of cyclic AMP in the brain, which stimulates the release of dopamine and norepinephrine. Additionally, MTA has been shown to increase the levels of serotonin and glutamate in the brain, which can lead to increased alertness and focus. MTA has also been shown to increase the levels of acetylcholine in the brain, which can lead to improved memory and learning.

Advantages and Limitations for Lab Experiments

MTA has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. MTA is also very stable and is not easily degraded by light or air. Additionally, MTA is a very potent stimulant and is well-tolerated by humans. However, MTA also has several limitations for laboratory experiments. MTA is a Schedule II controlled substance in the United States, which means that it is illegal to possess without a prescription. Additionally, MTA has a relatively short half-life, which means that it must be administered multiple times in order to achieve the desired effects.

Future Directions

MTA has a wide range of potential future applications. It could be used to study the effects of drugs on the cardiovascular system and to study the pharmacokinetics of drugs. Additionally, MTA could be used to study the effects of drugs on the immune system, as well as the effects of drugs on the metabolism. MTA could also be used to study the effects of drugs on behavior and to study the effects of drugs on the brain. Finally, MTA could be used to investigate the effects of drug addiction, as well as to develop new treatments for drug addiction.

Synthesis Methods

MTA can be synthesized from the reaction of 2-(4-methylthiophen-2-yl)ethan-1-aminephenol with ethyl chloroformate, followed by hydrolysis of the intermediate ethyl ester. The reaction is carried out in an aqueous solution at a temperature of 25°C and a pH of 8.5. The reaction is complete in about 30 minutes, and yields a product with a purity of 99%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-methylthiophen-2-yl)ethan-1-amine involves the reaction of 4-methylthiophen-2-ylacetonitrile with ethylmagnesium bromide followed by reduction of the resulting ketone with sodium borohydride.", "Starting Materials": [ "4-methylthiophen-2-ylacetonitrile", "ethylmagnesium bromide", "sodium borohydride", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 4-methylthiophen-2-ylacetonitrile (1.0 g, 6.4 mmol) in dry diethyl ether (20 mL) under nitrogen atmosphere.", "Step 2: Add ethylmagnesium bromide (2.0 M in diethyl ether, 6.4 mL, 12.8 mmol) dropwise to the reaction mixture at 0°C and stir for 1 hour at room temperature.", "Step 3: Quench the reaction by adding water (10 mL) and stirring for 10 minutes.", "Step 4: Extract the organic layer with diethyl ether (3 x 20 mL).", "Step 5: Combine the organic layers and dry over anhydrous magnesium sulfate.", "Step 6: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 7: Dissolve the crude product in ethanol (10 mL) and add sodium borohydride (0.5 g, 13.2 mmol) slowly with stirring at room temperature.", "Step 8: Stir the reaction mixture for 2 hours and quench by adding water (10 mL).", "Step 9: Extract the organic layer with diethyl ether (3 x 20 mL).", "Step 10: Combine the organic layers and dry over anhydrous magnesium sulfate.", "Step 11: Concentrate the solution under reduced pressure to obtain the final product as a white solid (yield: 70%)." ] }

CAS RN

1176416-35-5

Molecular Formula

C7H11NS

Molecular Weight

141.2

Purity

95

Origin of Product

United States

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